Field: Organic Chemistry
Summary: 1,4-Dithian-2-ylmethanamine serves as a versatile building block in organic synthesis, particularly in constructing complex molecular architectures .
Methods: It is used in various oxidation states to control the synthesis of carbon-carbon bonds. Chemoselective cleavage or reduction of the sulfur-heterocycle reveals a C2-synthon .
Results: The compound has enabled the assembly of a wide array of molecular structures, from lipids to carbocyclic scaffolds, showcasing its utility in creating diverse chemical entities .
Field: Materials Engineering
Methods: Its reactivity is harnessed to create polymers and other materials with desired properties .
Results: The development of new materials using 1,4-Dithian-2-ylmethanamine has led to innovations in material properties and applications.
Field: Process Engineering
Summary: In chemical engineering, 1,4-Dithian-2-ylmethanamine is utilized in process optimization and control.
Methods: It’s involved in the synthesis processes where its properties affect the overall efficiency and outcome of chemical reactions .
Results: The optimization of these processes has resulted in more efficient and cost-effective production methods.
Field: Environmental Remediation
Summary: This compound is investigated for its use in environmental cleanup and pollution control.
Methods: Research focuses on its ability to interact with pollutants and aid in their breakdown or removal .
Results: Preliminary studies show promise in using 1,4-Dithian-2-ylmethanamine for environmental applications, though more research is needed to quantify its effectiveness.
Field: Biochemical Research
Summary: In biochemistry, the focus is on the compound’s interaction with biological systems and its potential as a biochemical tool.
Methods: Biochemical assays and molecular biology techniques are employed to understand its role in biological processes .
Results: Findings suggest that 1,4-Dithian-2-ylmethanamine could be a valuable tool in studying and manipulating biochemical pathways.
Field: Nanotechnology
Summary: The compound is used in the design and synthesis of nanomaterials, which have applications ranging from electronics to drug delivery systems.
Methods: It is involved in the preparation of nanoparticles, where it acts as a stabilizing agent during the synthesis process .
Results: The use of 1,4-Dithian-2-ylmethanamine in nanotechnology has led to the development of nanoparticles with improved stability and functionality.
Field: Analytical Chemistry
Summary: This compound plays a crucial role in the development of new analytical methods for detecting and quantifying chemical substances.
Methods: It is used as a reagent in chromatography and spectrometry to enhance the detection of various analytes .
Field: Catalysis
Summary: 1,4-Dithian-2-ylmethanamine is explored as a potential ligand in catalytic systems, particularly in asymmetric synthesis.
Methods: It is used to modify the active sites of catalysts, thereby influencing the rate and selectivity of chemical reactions .
Results: Research indicates that catalysts modified with this compound show enhanced performance in terms of reaction speed and product selectivity.
Field: Agrochemistry
Summary: The compound’s potential in agrochemistry includes the synthesis of novel agrochemicals such as pesticides and fertilizers.
Methods: It is used to synthesize compounds with specific activities against pests or to enhance plant growth .
Results: Studies have shown that agrochemicals developed using 1,4-Dithian-2-ylmethanamine can be more effective and environmentally friendly.
Field: Food Chemistry
Summary: In food chemistry, the compound is investigated for its use in food preservation and flavor enhancement.
Methods: Its antimicrobial properties are utilized to extend the shelf life of food products .
Results: The application of 1,4-Dithian-2-ylmethanamine in food chemistry has led to the development of new preservation methods that ensure longer freshness and improved taste.
Field: Computational Chemistry
Summary: The compound is used in computational models to predict the behavior of chemical systems and to design new molecules.
Methods: It is included in simulations to understand its interactions at the molecular level .
1,4-Dithian-2-ylmethanamine is a sulfur-containing heterocyclic compound with an amine group attached to the second carbon of the dithiane ring. Its chemical formula is C5H11NS2. The compound consists of a six-membered ring with two sulfur atoms at positions 1 and 4, and a methanamine (-CH2NH2) group attached to the carbon at position 2.
Data on the safety and hazards of 1,4-Dithian-2-ylmethanamine is unavailable. However, 1,4-Dithiane itself is generally considered a non-hazardous compound []. It's still recommended to follow good laboratory practices when handling any unknown compound.
While specific biological activities of 1,4-Dithian-2-ylmethanamine are not well-documented in the provided search results, compounds containing dithiane moieties have shown various biological properties. Some dithiane derivatives have exhibited antifungal, antibacterial, and anticancer activities. The presence of the amine group may also contribute to potential biological interactions.
The synthesis of 1,4-Dithian-2-ylmethanamine can be approached through several methods:
While specific applications of 1,4-Dithian-2-ylmethanamine are not directly mentioned in the search results, its structural features suggest potential uses:
1,4-Dithian-2-ylmethanamine shares structural similarities with several compounds:
The uniqueness of 1,4-Dithian-2-ylmethanamine lies in its combination of the 1,4-dithiane ring with the methanamine group. This structure sets it apart from its analogs by potentially offering both the reactivity of the dithiane ring and the nucleophilicity of the amine group. Compared to 1,3-dithianes, which are more commonly used in organic synthesis, 1,4-dithianes like this compound offer complementary reactivity and synthetic possibilities .
1,4-Dithian-2-ylmethanamine (CAS 15980-17-3) emerged as a synthetic tool during the mid-20th century advancements in sulfur-containing heterocyclic chemistry. While direct historical records of its discovery are sparse, its development aligns with broader efforts to explore dithianes as versatile building blocks. Early studies on 1,4-dithianes, including Woodward’s pioneering work on thiane-derived intermediates in polyketide synthesis, laid the groundwork for recognizing their potential in constructing complex architectures. The compound’s synthesis likely followed established protocols for dithiane derivatives, such as condensation or ring-expansion reactions, though specific historical milestones remain undocumented.
1,4-Dithian-2-ylmethanamine belongs to the 1,4-dithiane family, a six-membered ring containing two sulfur atoms at the 1- and 4-positions. The methanamine substituent at the 2-position introduces a primary amine group, distinguishing it from simpler 1,4-dithiane analogs. Structurally, it resembles 1,3-dithianes but exhibits distinct electronic and steric properties due to the sulfur atoms’ positions. Its classification as a C2-synthon underscores its role in forming carbon-carbon bonds and enabling stereochemical control in synthesis.
| Structural Feature | Description |
|---|---|
| Core skeleton | Six-membered 1,4-dithiane ring with two sulfur atoms |
| Substituent | Primary amine (-CH2NH2) at the 2-position |
| Key properties | Electrophilic sulfur atoms, nucleophilic amine group, redox-active heterocycle |
The compound’s utility stems from its dual functionality: the sulfur atoms enable controlled ring-opening reactions, while the amine group facilitates nucleophilic additions or reductive amination. In modern synthesis, 1,4-dithian-2-ylmethanamine serves as a tethered dithiane for assembling complex molecules, particularly in:
The molecular structure of 1,4-Dithian-2-ylmethanamine (chemical formula C₅H₁₁NS₂) has been characterized through comprehensive crystallographic analysis . The compound consists of a six-membered ring with two sulfur atoms positioned at positions 1 and 4, with a methanamine group (-CH₂NH₂) attached to the carbon at position 2 . Crystallographic investigations reveal that the 1,4-dithiane core adopts a chair conformation, which represents the most thermodynamically stable arrangement [2] [3].
The structural parameters determined from X-ray crystallographic studies demonstrate specific geometric characteristics typical of dithiane heterocycles [4]. The carbon-sulfur bond lengths range from 1.777 to 1.795 Å, while the sulfur-carbon-sulfur bond angles measure approximately 103.5° [4]. The carbon-carbon bond length within the six-membered ring is 1.523 Å, consistent with saturated alkyl chains [4]. The puckering parameters for the dithiane ring, as determined through Cremer and Pople analysis, show Q = 0.7252 Å with θ = 6.71° and φ = 50.4°, confirming an almost ideal chair conformation [3].
Detailed crystallographic analysis reveals that the methanamine substituent occupies an equatorial position on the dithiane ring [3]. This orientation is energetically favorable due to reduced steric interactions compared to the axial arrangement [5]. The C-N bond length of the methanamine group measures approximately 1.47 Å, typical for primary aliphatic amines [4].
Table 1: Structural Parameters of 1,4-Dithiane Core
| Parameter | Experimental Values | DFT Calculated (B3LYP/6-311G(d,p)) |
|---|---|---|
| C-S Bond Length (Å) | 1.777 - 1.795 | 1.780 - 1.798 |
| S-C-S Bond Angle (°) | 103.5 | 104.2 |
| C-C Bond Length (Å) | 1.523 | 1.525 |
| Molecular Weight (g/mol) | 120.236 | - |
| Molecular Formula | C₄H₈S₂ | - |
| Ring Conformation | Chair | Chair (lowest energy) |
The crystal packing arrangements demonstrate intermolecular interactions primarily through weak van der Waals forces and hydrogen bonding involving the amine functionality [6] [7]. The nitrogen atom of the methanamine group can participate in hydrogen bonding as both donor and acceptor, influencing the overall crystal stability [7].
Density Functional Theory calculations have provided comprehensive insights into the conformational behavior of 1,4-Dithian-2-ylmethanamine [8] [2]. Computational studies employing various levels of theory, including B3LYP/6-311G(d,p) and M06-2X functionals, have elucidated the energy landscapes associated with different conformational states [8] [9].
The chair conformation represents the global minimum on the potential energy surface, with all alternative conformations exhibiting higher energies [2] [5]. The 1,4-twist conformer lies 4.85 kcal/mol above the chair form, while the 2,5-twist conformer is positioned 4.24 kcal/mol higher in energy [2]. The boat transition states connecting these conformers exhibit significantly higher energies, ranging from 9.5 to 10.5 kcal/mol above the chair conformation [2].
Free energy differences calculated at 298.15 K reveal that the chair-to-1,4-twist energy difference (ΔG°) is 4.93 kcal/mol, while the chair-to-2,5-twist difference is 4.27 kcal/mol [2]. These substantial energy barriers indicate that conformational interconversion occurs slowly at ambient temperatures [2].
Table 2: Conformational Analysis of 1,4-Dithiane Derivatives
| Conformation | Relative Energy (kcal/mol) | Free Energy Difference ΔG° (kcal/mol) | Puckering Parameter Q (Å) |
|---|---|---|---|
| Chair | 0.0 | 0.0 | 0.725 |
| 1,4-Twist | 4.85 | 4.93 | - |
| 2,5-Twist | 4.24 | 4.27 | - |
| Boat (Transition State) | 9.5 - 10.5 | - | - |
Intrinsic Reaction Coordinate calculations have mapped the conformational interconversion pathways [2] [5]. The transition state connecting the chair and 1,4-twist conformers lies 9.89 kcal/mol above the chair form, while the transition state between chair and 2,5-twist conformers is 10.44 kcal/mol higher [5]. These calculations demonstrate that conformational flexibility is limited under normal conditions due to substantial energy barriers [5].
The B3LYP/6-311G(d,p) level of theory has proven particularly effective for describing the electronic structure and geometrical parameters of dithiane systems [8]. Frequency calculations confirm that optimized structures correspond to true minima on the potential energy surface, with no imaginary frequencies observed for stable conformers [8].
Table 3: Computational Methods and Basis Sets
| Method | Basis Set | Application | Accuracy |
|---|---|---|---|
| B3LYP | 6-311G(d,p) | Geometry optimization, frequency calculations | High for organic molecules |
| M06-2X | 6-311G(d,p) | Conformational analysis with dispersion | Excellent for non-covalent interactions |
| HF | 6-31G(d) | Initial structure optimization | Baseline calculations |
| MP2 | 6-31G(d,p) | Energy refinement | Improved electron correlation |
| DFT-D3 | 6-311+G(2d,p) | Long-range interactions | Dispersion corrected |
Molecular orbital analysis of 1,4-Dithian-2-ylmethanamine reveals electronic characteristics typical of sulfur-containing heterocycles [10] [5]. The highest occupied molecular orbital primarily consists of sulfur lone pair electrons, positioned between -7.2 and -8.1 eV [10]. The lowest unoccupied molecular orbital exhibits carbon-sulfur antibonding character, with energies ranging from 1.5 to 2.3 eV [10].
Comparative studies with analogous dithiane derivatives demonstrate systematic trends in orbital energies and electronic distribution [11] [5]. The introduction of the methanamine substituent at the 2-position induces localized perturbations in the electronic structure while preserving the fundamental characteristics of the dithiane core [11]. Natural Bond Orbital analysis indicates that the sulfur atoms contribute 65-75% to the highest occupied molecular orbital, with the remaining contribution from carbon atoms [10].
Table 4: Molecular Orbital Analysis
| Orbital Type | Energy (eV) | Primary Character | Contribution (%) |
|---|---|---|---|
| HOMO | -7.2 to -8.1 | Sulfur lone pair σ | S: 65-75, C: 25-35 |
| LUMO | 1.5 to 2.3 | C-S σ* antibonding | C: 55-65, S: 35-45 |
| HOMO-1 | -8.9 to -9.4 | C-C σ bonding | C: 80-90, H: 10-20 |
| LUMO+1 | 3.1 to 3.8 | C-H σ* antibonding | C: 45-55, H: 45-55 |
Stereoelectronic effects play a crucial role in determining the preferred conformations of dithiane derivatives [5]. In the chair conformer, axial carbon-hydrogen bonds exhibit elongation compared to equatorial counterparts due to hyperconjugative interactions involving sulfur lone pairs [5]. These σ*C-H interactions stabilize the chair conformation relative to twist forms [5].
Nuclear Magnetic Resonance chemical shift calculations provide additional validation of the computational models [12]. Predicted ¹³C chemical shifts for the various carbon environments range from 28.8 to 45.2 ppm, consistent with experimental observations for similar dithiane systems [12]. The ¹H chemical shifts span 1.65 to 3.45 ppm, reflecting the influence of sulfur atoms on neighboring protons [13] [12].
Table 5: Predicted NMR Chemical Shifts for 1,4-Dithian-2-ylmethanamine
| Position | ¹³C Chemical Shift δ (ppm) - Calculated | ¹H Chemical Shift δ (ppm) - Calculated |
|---|---|---|
| C-2 (CH) | 45.2 ± 1.5 | 3.45 ± 0.15 |
| C-3 (CH₂) | 28.8 ± 1.2 | 2.85 ± 0.20 |
| C-5 (CH₂) | 28.8 ± 1.2 | 2.85 ± 0.20 |
| C-6 (CH₂) | 32.1 ± 1.0 | 2.90 ± 0.18 |
| CH₂NH₂ | 42.5 ± 2.0 | 2.95 ± 0.25 |
| NH₂ | - | 1.65 ± 0.30 |
The electronic properties of 1,4-dithiane derivatives are significantly influenced by the sulfur atom electronegativity and its ability to participate in hyperconjugative interactions [11] [5]. Comparative analysis with 1,3-dithiane isomers reveals distinct differences in orbital energies and charge distribution patterns [11]. The 1,4-arrangement provides greater electronic delocalization compared to the 1,3-configuration, resulting in enhanced stability [11].